molecular formula C12H11BrF4O B15201950 Trifluoromethyl(2-bromo-4-fluoro-beta,beta-dimethylphenethyl) ketone

Trifluoromethyl(2-bromo-4-fluoro-beta,beta-dimethylphenethyl) ketone

Cat. No.: B15201950
M. Wt: 327.11 g/mol
InChI Key: IUFUXVLYFGNUNW-UHFFFAOYSA-N
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Description

Its structure features a trifluoromethyl ketone moiety, a bromo-fluoro-substituted aromatic ring, and a beta,beta-dimethylphenethyl group, which collectively influence its electronic, steric, and binding properties.

Properties

Molecular Formula

C12H11BrF4O

Molecular Weight

327.11 g/mol

IUPAC Name

4-(2-bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one

InChI

InChI=1S/C12H11BrF4O/c1-11(2,6-10(18)12(15,16)17)8-4-3-7(14)5-9(8)13/h3-5H,6H2,1-2H3

InChI Key

IUFUXVLYFGNUNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C(F)(F)F)C1=C(C=C(C=C1)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone typically involves the reaction of 2-bromo-4-fluorophenyl compounds with trifluoromethyl ketones. One common method includes the use of 2-bromo-4-fluorophenol as a starting material, which undergoes a series of reactions including halogenation and Friedel-Crafts acylation to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoromethyl Ketones vs. Hydroxamic Acids in HDAC Inhibition

Trifluoromethyl ketones are less potent than hydroxamic acids in HDAC6 inhibition. For example:

Compound Class HDAC6 IC₅₀ (μM) Cellular Activity (SK-OV-3 Cancer Cells)
Hydroxamic Acid (Tubathian 7b) 0.007 Inhibits growth, modulates acetylation
Trifluoromethyl Ketone (8b) >10 No effect on growth or acetylation

The reduced potency of trifluoromethyl ketones arises from weaker zinc coordination and susceptibility to enzymatic reduction by carbonyl reductases in cellular environments .

Substituent Effects on Reactivity and Selectivity

  • Bromo and Fluoro Substituents: Electron-withdrawing groups (e.g., bromo) decrease enantioselectivity in catalytic reductions (e.g., 71% ee for bromo vs. 86–90% ee for methoxy/phenyl groups) .
  • Sulfur Oxidation State : Sulfur atoms beta to the ketone (e.g., in sulfoxide derivatives) improve inhibitor potency by stabilizing hydrate formation or hydrogen bonding. However, steric effects dominate over sulfur oxidation state in binding kinetics .

Comparison with Other Trifluoromethyl Ketones

Compound Key Features Applications/Findings
Arachidonyl Trifluoromethyl Ketone (AACOCF₃) Long alkyl chain, fluorinated ketone Potent inhibitor of cytosolic phospholipase A₂ (IC₅₀ ~1 μM)
2,2-Dibromovinyl Trifluoromethyl Ketone Planar s-cis conformation, reactive dihalovinyl group Forms hydrazones and heterocycles; reactivity differs from dichlorovinyl analogues
Oleyl Trifluoromethyl Ketone Fluorinated lipid-like structure Used in materials science for oil-/water-repellent coatings and membrane studies

Key Research Findings

  • Enzymatic Stability : Aromatic trifluoromethyl ketones are metabolically unstable in cells, reducing their efficacy compared to hydroxamic acids .
  • Hydrate Formation : The trifluoromethyl ketone hydrate mimics tetrahedral intermediates in hydrolytic enzymes (e.g., carboxypeptidase A), but this mechanism is less effective in HDAC6 due to suboptimal geometry .
  • Selectivity: Non-aromatic trifluoromethyl ketones (e.g., AACOCF₃) show better activity in non-HDAC targets, highlighting context-dependent utility .

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